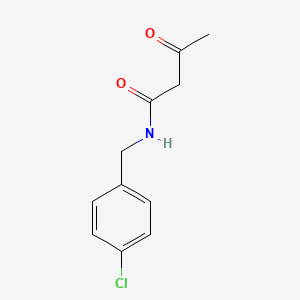

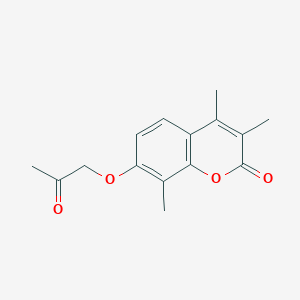

1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde" is a derivative of pyrrole-2-carbaldehyde, which is a significant scaffold in medicinal chemistry due to its presence in various biologically active compounds. Pyrrole derivatives are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of small molecule drugs.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives is reported to proceed almost quantitatively when 1-(2-isocyanophenyl)pyrrole is treated with a catalytic amount of boron trifluoride, and the presence of aldehydes or ketones yields 4-(1-hydroxyalkyl)pyrrolo[1,2-a]quinoxalines in moderate to good isolated yields . Another example is the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which is synthesized from commercially available pyrrole through acylation and nucleophilic substitution, achieving a total yield of 65% . Additionally, the synthesis of 1,2-diarylpyrroles from 3-ethoxycarbonyl-4-oxo-4-phenylbutyraldehyde involves a four-step process that conveniently reacts with anilines to create the pyrrole ring .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and diverse. For example, the reaction of 2H-azirines with enamines leads to a mixture of dihydropyrroles, which upon acid treatment yields 1H-pyrrole-2-carboxylic acid derivatives . The crystal and molecular structure of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined, showing highly coplanar, centrosymmetric, hydrogen-bonded pairs .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. An efficient de novo synthesis of pyrrole-2-carbaldehyde skeletons is achieved through oxidative annulation and direct Csp3-H to C=O oxidation, where the aldehyde oxygen atom originates from oxygen . This method provides a scalable approach and avoids the use of stoichiometric quantities of hazardous oxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the synthesis of 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones involves the reaction of methyl esters of acylpyruvic acids, 4-aminophenols, and aromatic aldehydes, and the structures of the synthesized compounds are confirmed by IR and PMR spectroscopy . Some of these compounds have been studied for their antibacterial activity, indicating the potential for antimicrobial applications .

科学的研究の応用

Synthesis of Precursors

- The compound has been used in the synthesis of precursors for various derivatives, such as 4-phosphino-1H-pyrrole-3-carbaldehyde derivatives, indicating its utility in the preparation of complex organic compounds (Smaliy et al., 2013).

Formation of Schiff Bases

- It has been involved in the formation of Schiff bases, demonstrating its potential in the development of bidentate ligands and other complex organic structures (Smaliy et al., 2013).

Development of New Methodologies

- The compound has been used in novel synthetic methods for target compounds, showing its role in advancing synthetic techniques in organic chemistry (Wang et al., 2017).

Application in Single Molecule Magnets

- It has also found application in the coordination of paramagnetic transition metal ions, leading to the development of new single molecule magnets (Giannopoulos et al., 2014).

将来の方向性

特性

IUPAC Name |

1-(4-ethoxyphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13-7-5-11(6-8-13)14-9-3-4-12(14)10-15/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMUNLDIUQZSDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245503 |

Source

|

| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethoxyphenyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

86454-34-4 |

Source

|

| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86454-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)